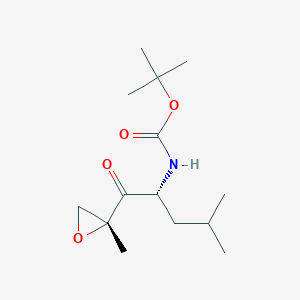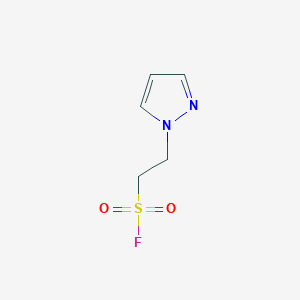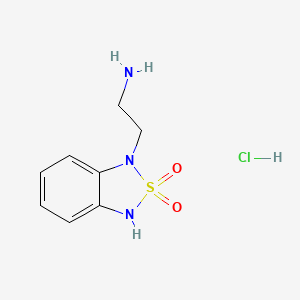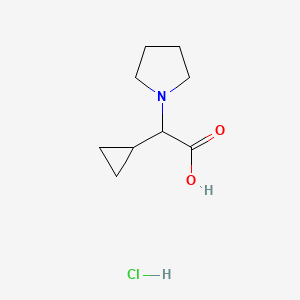
tert-butyl ((R)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate
Übersicht
Beschreibung
“tert-butyl (®-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate” is a complex organic compound. It’s related to tert-butyl carbamate, which is a key structural motif in many approved drugs and prodrugs . The carbamate group is widely utilized in medicinal chemistry due to its chemical stability and capability to permeate cell membranes .
Synthesis Analysis
The synthesis of carbamates involves several steps and methodologies . For instance, a study describes the formation of carbamates through the displacement of an azide leaving group with tert-butoxide . Another study details the isolation of a specific carbamate derivative through diastereomeric salt formation under thermodynamic control .Molecular Structure Analysis
The molecular structure of carbamates like tert-butyl carbamate includes a carbamate functionality that is related to amide-ester hybrid features . This functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .Chemical Reactions Analysis
Carbamates are involved in various chemical reactions. For instance, they can modulate inter- and intramolecular interactions with target enzymes or receptors . They also participate in hydrogen bonding through the carboxyl group and the backbone NH .Physical and Chemical Properties Analysis
Tert-Butyl carbamate, a related compound, has a molecular weight of 117.15 g/mol . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .Wissenschaftliche Forschungsanwendungen
Catalytic Epoxidation in Synthesis
One significant application of tert-butyl ((R)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate is in the field of catalytic epoxidation. This compound is a critical synthetic intermediate in the production of carfilzomib, an anticancer drug. The epoxidation reaction, using bioinspired manganese complexes as catalysts, demonstrates the compound's vital role in synthetic chemistry, particularly for pharmaceuticals (Qiu, Xia, & Sun, 2019).
Chiral Inversion and Synthesis Efficiency
This compound is also noted for its involvement in processes that exhibit chiral inversion, a critical aspect in the synthesis of specific pharmaceuticals. An efficient preparation method, demonstrating advantages in simplicity, yield, and cost-efficiency, has been described, underlining its importance in industry applications, especially in the production of biologically active compounds (Li et al., 2015).
Role in Protease Inhibitor Synthesis
The enantioselective synthesis of derivatives of this compound has been explored for their application as building blocks in novel protease inhibitors. This includes the synthesis of optically active variants, showcasing the compound’s utility in the development of new therapeutic agents (Ghosh, Cárdenas, & Brindisi, 2017).
Intermediate in Natural Product Synthesis
Additionally, this compound serves as an intermediate in the synthesis of natural products, like jaspine B. This highlights its role in the synthesis of compounds with potential biological activities, including cytotoxicity against human carcinoma cell lines (Tang et al., 2014).
Wirkmechanismus
Target of Action
Tert-butyl (®-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate is a carbamate derivative . Carbamates are known to interact with various targets in the body, often designed to make specific drug-target interactions through their carbamate moiety . .
Mode of Action
Carbamates in general are known to modulate inter- and intramolecular interactions with their target enzymes or receptors .
Biochemical Pathways
Carbamates are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes .
Pharmacokinetics
Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .
Result of Action
Carbamates are known to have a wide range of biological properties and effects, depending on their specific structure and target .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of carbamates .
Safety and Hazards
Zukünftige Richtungen
Carbamates have been receiving much attention due to their application in drug design and discovery . They are increasingly being used in medicinal chemistry, and many derivatives are specifically designed to make drug-target interactions through their carbamate moiety . This suggests a promising future for the development and application of carbamates in the field of medicinal chemistry.
Biochemische Analyse
Biochemical Properties
tert-Butyl (®-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate: plays a significant role in biochemical reactions, particularly in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles . The compound interacts with various enzymes and proteins, including palladium-catalyzed systems, which facilitate its incorporation into complex organic molecules. The nature of these interactions often involves the formation of covalent bonds with nucleophilic sites on the enzymes, leading to the stabilization of reaction intermediates and the promotion of specific biochemical transformations .
Cellular Effects
The effects of tert-Butyl (®-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, its interaction with cellular proteins can lead to changes in the phosphorylation status of key signaling molecules, thereby impacting downstream signaling cascades. Additionally, the compound’s ability to form covalent bonds with nucleophilic sites on DNA and RNA can result in modifications to gene expression patterns .
Molecular Mechanism
At the molecular level, tert-Butyl (®-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to active sites on enzymes, leading to either inhibition or activation of enzymatic activity. This binding is often facilitated by the formation of covalent bonds between the carbamate moiety and nucleophilic residues within the enzyme’s active site . Additionally, the oxirane ring can undergo nucleophilic attack, resulting in the formation of stable adducts that alter the enzyme’s conformation and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl (®-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate can change over time due to its stability and degradation properties. The compound is generally stable under cool, dry conditions but can degrade when exposed to moisture or high temperatures . Long-term studies have shown that the compound can have sustained effects on cellular function, with prolonged exposure leading to cumulative changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of tert-Butyl (®-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways. At higher doses, it can induce toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical changes occur .
Metabolic Pathways
tert-Butyl (®-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate: is involved in several metabolic pathways, particularly those related to the synthesis and degradation of carbamate compounds. The compound interacts with enzymes such as carbamate hydrolases, which facilitate its breakdown into smaller metabolites . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, tert-Butyl (®-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate is transported and distributed through interactions with specific transporters and binding proteins. These interactions help to localize the compound to particular cellular compartments, where it can exert its biochemical effects . The compound’s distribution is also influenced by its solubility properties, with higher solubility in organic solvents facilitating its movement across cell membranes .
Subcellular Localization
The subcellular localization of tert-Butyl (®-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate is critical for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the presence of a carbamate moiety can facilitate its localization to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and modification .
Eigenschaften
IUPAC Name |
tert-butyl N-[(2R)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-9(2)7-10(11(16)14(6)8-18-14)15-12(17)19-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,15,17)/t10-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMPMIMTLBGEHT-QMTHXVAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)[C@]1(CO1)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Ethynyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1380077.png)
![3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1380078.png)

![2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol](/img/structure/B1380080.png)



![2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol](/img/structure/B1380089.png)


![1-[(4-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1380094.png)
![Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride](/img/structure/B1380095.png)
![3-Azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B1380097.png)
![2-[4-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1380099.png)
